3-Bromo-1,10-phenanthroline
Overview
Description
3-Bromo-1,10-phenanthroline is a brominated derivative of the heterocyclic compound 1,10-phenanthroline. This compound is of interest due to its potential applications in coordination chemistry and materials science. The presence of the bromine atom on the phenanthroline core can significantly alter the electronic properties and reactivity of the molecule, making it a versatile ligand for metal complexation.
Synthesis Analysis
The synthesis of substituted 1,10-phenanthrolines, including brominated derivatives, has been explored through various methods. One approach involves the intramolecular coupling of cis-1,2-di(2-bromo-3-pyridyl)ethenes, which are obtained from the Wittig reaction of 2-bromonicotinaldehydes with phosphonium salts prepared from 2-bromo-3-(bromomethyl)pyridines, yielding up to 75% of the desired product . Another method reported the use of sulfur dichloride (SCl2) as a new catalyst for the bromination of 1,10-phenanthroline, providing a simpler and more efficient route compared to traditional methods .
Molecular Structure Analysis
The molecular structure of brominated 1,10-phenanthroline derivatives has been elucidated using X-ray crystallography. For instance, the structure of a 1:1 adduct of 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline with Cu(NO3)2 was determined, providing insights into the coordination environment and geometry around the metal center . Similarly, the crystal structures of bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I) revealed a distorted tetrahedral geometry around the copper(I) ion .
Chemical Reactions Analysis
Brominated 1,10-phenanthrolines participate in various chemical reactions due to their enhanced reactivity. The interaction between 1,10-phenanthroline and KO(t)Bu to form the 1,10-phenanthroline radical anion, a key intermediate in the activation of aryl bromides by electron transfer, has been evidenced using electron paramagnetic resonance and electrochemistry . Additionally, the 1,3-dipolar cycloaddition reactions of N-phenacylphenanthrolinium bromides with nitrostyrenes have been used to synthesize functionalized 1,10-dihydropyrrolo[1,2-a][1,10]phenanthroline derivatives with high diastereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated 1,10-phenanthrolines are influenced by the presence of the bromine atom and the overall molecular structure. For example, the five-coordinated gold(III) complex bromodicyano(1,10-phenanthroline)gold(III)–dimethylformamide (1/1) exhibits a distorted square pyramidal coordination around the metal, with the gold atom slightly above the basal plane . The properties of these compounds, such as their spectral, nonlinear optical, and thermal characteristics, can be further studied using density functional theory and other physical measurements .
Scientific Research Applications
1. Synthesis and Structural Analysis
3-Bromo-1,10-phenanthroline has been utilized in the synthesis of various complexes, demonstrating its versatility in coordination chemistry. For instance, Al-Fayez et al. (2007) synthesized bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I) and examined its crystal structure, revealing the compound's potential for diverse applications in materials science and crystallography (Al-Fayez et al., 2007).
2. Photophysical Properties
Research by Si et al. (2009) involved the synthesis of bromo rhenium(I) carbonyl complexes with 1,10-phenanthroline to analyze the effect of pyrrole moiety on photophysical properties. This study highlights the application of 3-Bromo-1,10-phenanthroline derivatives in understanding and modifying luminescent properties of compounds (Si et al., 2009).
Safety And Hazards
The safety data sheet for 3-Bromo-1,10-phenanthroline indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .
Future Directions
properties
IUPAC Name |
3-bromo-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZHFGJIVKDJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447074 | |
Record name | 3-bromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,10-phenanthroline | |
CAS RN |
66127-01-3 | |
Record name | 3-Bromo-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66127-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-Phenanthroline, 3-bromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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